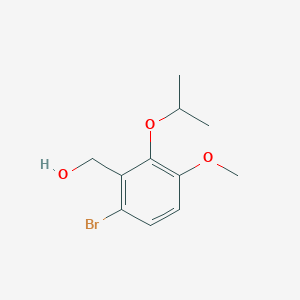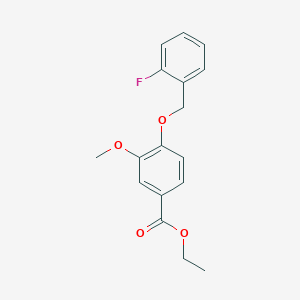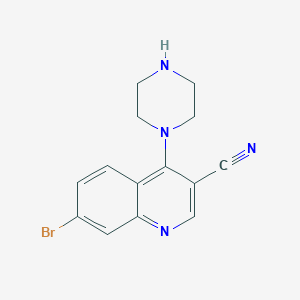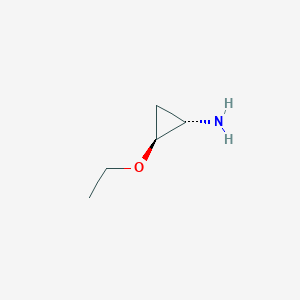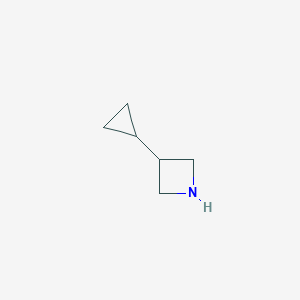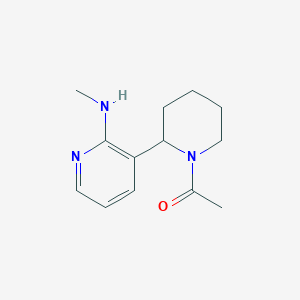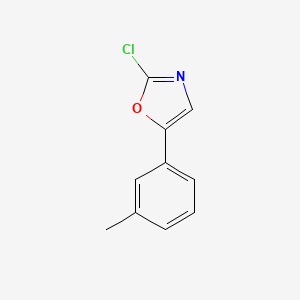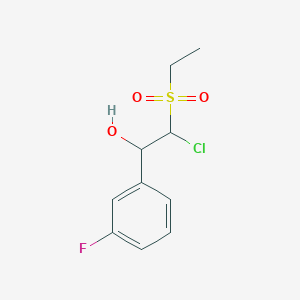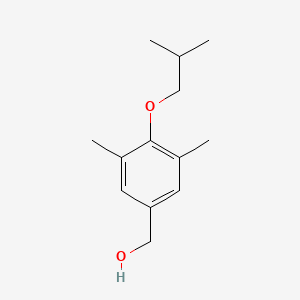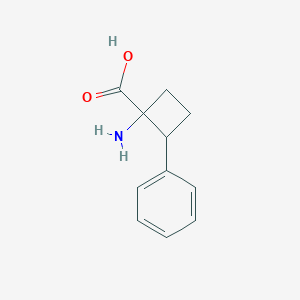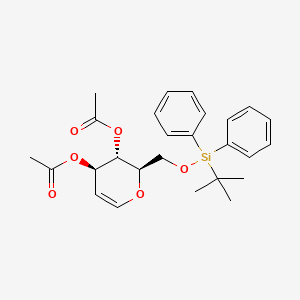![molecular formula C9H4F3NO3 B12998443 4-(Trifluoromethyl)furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B12998443.png)
4-(Trifluoromethyl)furo[3,2-c]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)furo[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound that contains both a furan and a pyridine ring The trifluoromethyl group attached to the furan ring enhances its chemical stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)furo[3,2-c]pyridine-2-carboxylic acid typically involves multi-step reactions. One common method includes the reaction of 2,6-dichloro-4-trifluoromethylpyridine with various reagents under controlled conditions. For instance, the compound can be synthesized by reacting 2,6-dichloro-4-trifluoromethylpyridine with palladium on carbon (Pd/C) in the presence of sodium acetate and ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)furo[3,2-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H₂) are commonly employed.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are used.
Major Products Formed
The major products formed from these reactions include various substituted furo[3,2-c]pyridines, oxides, and reduced derivatives. These products have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
4-(Trifluoromethyl)furo[3,2-c]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being explored for its antimicrobial properties and potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)furo[3,2-c]pyridine-2-carboxylic acid involves its interaction with molecular targets like DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound inhibits their activity, leading to the disruption of bacterial DNA replication and transcription processes. This mechanism is crucial for its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)pyridine-3-carboxylic acid
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 5-(Trifluoromethyl)pyridine-2-carboxylic acid
Uniqueness
4-(Trifluoromethyl)furo[3,2-c]pyridine-2-carboxylic acid is unique due to the presence of both a furan and a pyridine ring in its structure. This dual-ring system, along with the trifluoromethyl group, imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to its analogs .
Properties
Molecular Formula |
C9H4F3NO3 |
|---|---|
Molecular Weight |
231.13 g/mol |
IUPAC Name |
4-(trifluoromethyl)furo[3,2-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)7-4-3-6(8(14)15)16-5(4)1-2-13-7/h1-3H,(H,14,15) |
InChI Key |
DMBIROCGOPCSLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1OC(=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (7R)-7-cyano-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12998361.png)
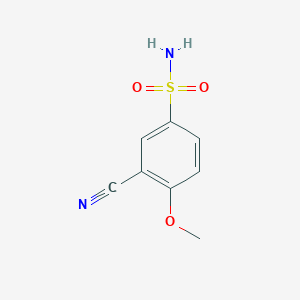
![6-(4-Bromophenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B12998372.png)
